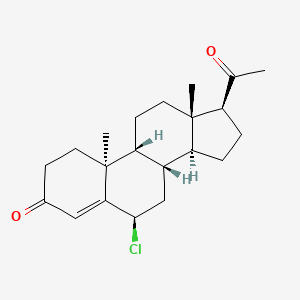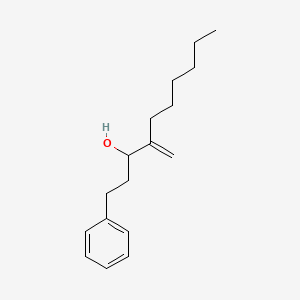
4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrN2O It is a derivative of benzene, featuring a bromine atom, a methoxyethyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine typically involves the following steps:
Methoxyethylation: The addition of a methoxyethyl group can be achieved through alkylation using 2-methoxyethyl chloride (CH3OCH2CH2Cl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: Quinones, oxidized derivatives
Reduction: Amines, reduced derivatives
Substitution: Azides, nitriles
Applications De Recherche Scientifique
4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine: Similar structure but without the methyl group.
4-Bromo-N1-(2-ethoxyethyl)-3-methylbenzene-1,2-diamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
4-Chloro-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-N1-(2-methoxyethyl)-3-methylbenzene-1,2-diamine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C10H15BrN2O |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
4-bromo-1-N-(2-methoxyethyl)-3-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2O/c1-7-8(11)3-4-9(10(7)12)13-5-6-14-2/h3-4,13H,5-6,12H2,1-2H3 |
Clé InChI |
YEEFYWUUGFNDOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1N)NCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)









